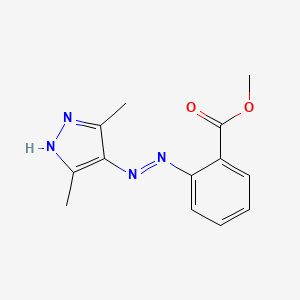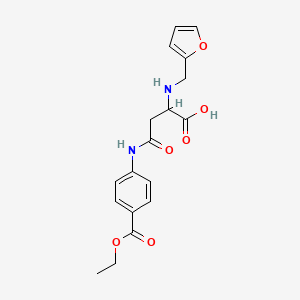![molecular formula C22H26N4O4S2 B11611329 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611329.png)
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidinone, pyridopyrimidinone, and tetrahydrofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the pyridopyrimidinone core, and the attachment of the methoxypropyl and tetrahydrofuran groups. Typical reaction conditions may include:
Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyridopyrimidinone Core: This may involve a multi-step process starting from a pyridine derivative, followed by cyclization with appropriate reagents.
Attachment of Side Chains: The methoxypropyl and tetrahydrofuran groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers and continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidinone and pyridopyrimidinone moieties.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes and receptors that interact with the thiazolidinone and pyridopyrimidinone moieties. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinon-Derivate: Bekannt für ihre entzündungshemmenden und antidiabetischen Eigenschaften.
Pyridopyrimidinon-Derivate: Für ihre Antikrebs- und antiviralen Aktivitäten untersucht.
Tetrahydrofuran-Derivate: Werden bei der Synthese verschiedener Pharmazeutika verwendet.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer Kombination aus mehreren funktionellen Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C22H26N4O4S2 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12- |
InChI-Schlüssel |
VXNVIYWHDFWBRP-ATVHPVEESA-N |
Isomerische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B11611262.png)
![methyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11611267.png)
![2-(2-Cyanoethyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611272.png)
![(4E)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methylisoxazol-5(4H)-one](/img/structure/B11611275.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11611276.png)
![4-(13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11611282.png)

![2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611292.png)
![6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611296.png)
![11-(2-fluorophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611300.png)
![2-methylpropyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611306.png)
![1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11611314.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11611317.png)

